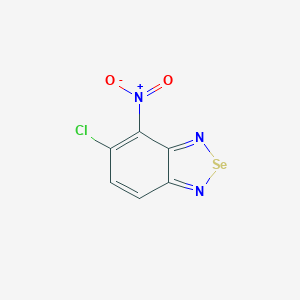
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Vue d'ensemble
Description
5-Chloro-4-nitro-2,1,3-benzoselenadiazole is a compound with potential interest in the field of heterocyclic chemistry, particularly in the synthesis and study of heterocyclic scaffolds. This compound is relevant due to its unique structural and chemical properties that make it a candidate for various synthetic and analytical applications in chemistry.
Synthesis Analysis
The synthesis of heterocyclic compounds related to 5-Chloro-4-nitro-2,1,3-benzoselenadiazole often involves multistep reactions, starting from commercially available building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a starting material in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles through polymer-supported o-phenylendiamines reactions (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
The molecular and crystal structures of compounds closely related to 5-Chloro-4-nitro-2,1,3-benzoselenadiazole, such as 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole, have been established by X-ray diffraction analysis. These studies provide insight into the molecular arrangements and the hydrogen bond systems in the crystals of these compounds (Levinson et al., 2002).
Chemical Reactions and Properties
Nitration reactions involving 5-fluoro-2,1,3-benzoselenadiazoles have led to the synthesis of 4-fluoro3-nitro- and 4-fluoro-6-nitro- derivatives, demonstrating the compound's reactivity towards electrophilic substitution reactions. Reductive deselenation of these nitration products yields novel fluoronitro-o-phenylenediamines, highlighting the compound's versatility in synthetic chemistry (Tian, Grivas, & Olsson, 1993).
Applications De Recherche Scientifique
Redox Behavior Analysis
It is used for determining the redox behavior of 2,1,3-benzo(group VI)diazoles and their derivatives (Sherman, Lambert, & Pilgram, 1974).
Synthesis of Novel Compounds
The compound is used in synthesizing novel fluoronitro-o-phenylenediamines and o-nitrophenols (Tian, Grivas, & Olsson, 1993). It is also involved in the synthesis of heterocyclic rings containing nitrogen (Rao & Ratnam, 1958) and 2-methyl-4-nitrobenzimidazoles (Tian & Grivas, 1992).
Reagent in Selenium Determination
It serves as a reagent for determining selenium in research (Tanaka & Kawashima, 1965).
Precursor in Synthesis
As a precursor, it aids in synthesizing selenadiazolo[3,4-i]benzazepine derivatives (Elmaaty, 2008) and 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).
Organic Magnetic Materials
It is recognized for its potential in organic magnetic materials due to its stability as a nitroxide radical (Ferrer et al., 2001).
Drug Discovery
It can serve as a starting material in heterocyclic oriented synthesis (HOS) for drug discovery (Křupková et al., 2013).
Antimicrobial Activity
Compounds derived from 5-Chloro-4-nitro-2,1,3-benzoselenadiazole exhibit anti-bacterial and anti-fungal activities (Soni, Narsinghani, & Sethi, 2012). Ligands and complexes of this compound also show antimicrobial activities against various bacteria and fungi (Tavman & Birteksoz, 2009).
Material Science Applications
It has applications in high-energy material synthesis with significant detonation velocity and pressure values (Srinivas et al., 2012).
HPLC Analysis
NBD-Cl and NBD-F derivatives are used for the analysis of amines and amino acids using high-performance liquid chromatography (HPLC) (Aboul-Enein, Elbashir, & Suliman, 2011).
Photodynamic Therapy
Modified porphyrins with 5-Chloro-4-nitro-2,1,3-benzoselenadiazole show potential as photosensitizers in photodynamic therapy (Cillo & Lash, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWJERFLDFTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402424 | |
| Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-nitro-2,1,3-benzoselenadiazole | |
CAS RN |
20718-46-1 | |
| Record name | 5-Chloro-4-nitro-2,1,3-benzoselenadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20718-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


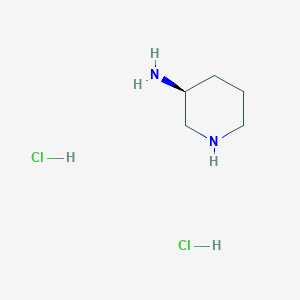
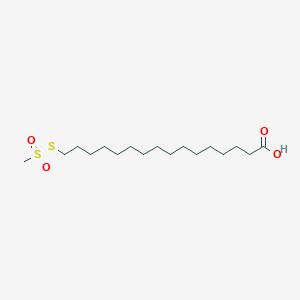
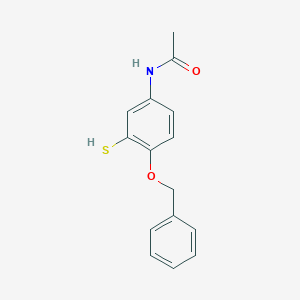
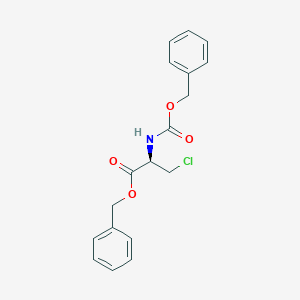

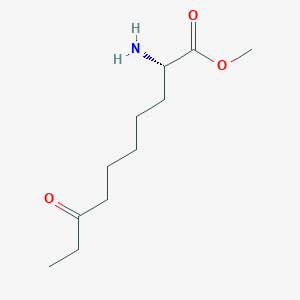
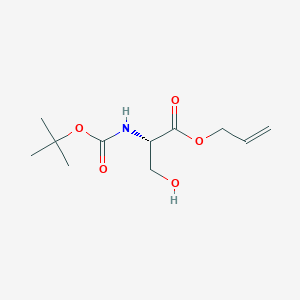
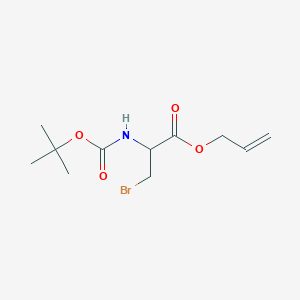
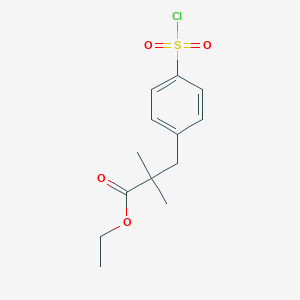
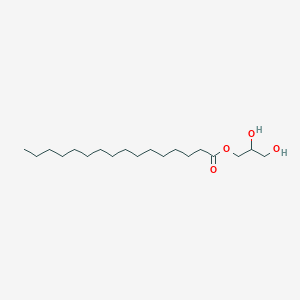
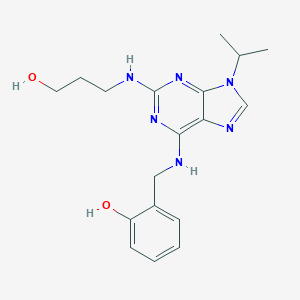
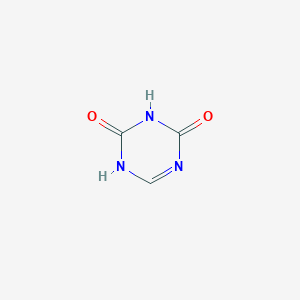

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)